molecular formula C16H15NO4 B10813891 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide CAS No. 331989-74-3

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

Cat. No.: B10813891
CAS No.: 331989-74-3
M. Wt: 285.29 g/mol
InChI Key: CTKBDPPSXIVRIW-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide is a synthetic benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the amide nitrogen, with a 4-methoxy substituent on the benzamide ring. This compound belongs to a broader class of bioactive molecules designed for applications ranging from enzyme modulation to therapeutic agents. Its structural uniqueness arises from the combination of electron-donating methoxy and benzodioxole groups, which influence electronic properties, solubility, and intermolecular interactions .

Key structural attributes:

  • Benzodioxole moiety: Enhances lipophilicity and may contribute to π-π stacking interactions.
  • 4-Methoxybenzamide core: Modulates electronic density and hydrogen-bonding capacity.
  • Flexible methylene linker: Allows conformational adaptability for target binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)16(18)17-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBDPPSXIVRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325591
Record name N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331989-74-3
Record name N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, the synthesis and evaluation of related compounds demonstrated promising results against multiple microbial species, highlighting their potential as new antimicrobial agents .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µM)Target Organisms
Compound N11.27Staphylococcus aureus (Gram+)
Compound N81.43Escherichia coli (Gram-)
Compound N222.60Candida albicans (Fungal)

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives possess the ability to inhibit cancer cell proliferation significantly. For example, compounds structurally related to this compound were tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)Comparison to Standard Drug (5-FU)
Compound N95.85More potent
Compound N184.53More potent

Cardiovascular Applications

This compound and its derivatives have shown promise in cardiovascular applications due to their vasodilative properties. It has been suggested that these compounds may act as inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating vascular smooth muscle tone and blood pressure . This mechanism indicates potential therapeutic uses in conditions such as hypertension and pulmonary hypertension.

Neurological Effects

Emerging research suggests that compounds similar to this compound may influence neurological pathways. Some studies have explored their effects on neuroinflammation and neuroprotection, indicating a potential role in treating neurodegenerative diseases . The modulation of inflammatory responses in the central nervous system could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. The presence of specific functional groups can significantly affect the biological activity of these compounds. For example, modifications in the aromatic rings and substituents have been linked to enhanced potency against microbial and cancer cell lines .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy group additionIncreased lipophilicity
Nitro group presenceEnhanced antimicrobial action

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in the detoxification of aldehydes. This inhibition can lead to the accumulation of toxic aldehydes, which may contribute to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A detailed comparison of substituents, molecular properties, and biological activities is provided below:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Biological Activity/Application Reference
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide 4-OCH₃ 297.3 Not explicitly stated (structural studies)
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 2,6-Cl 338.2 ALDH2 enzyme activation (cardioprotective)
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide 4-CH₃ 281.3 Capsaicin analogue (structural studies)
N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1) Complex substituents 434.4 Anticancer candidate
N-(6-aminohexyl)-4-methoxybenzamide 4-OCH₃ + aminohexyl chain 264.3 Oligonucleotide conjugation (pH-sensitive)
Key Observations:

Substituent Impact on Bioactivity: Alda-1’s 2,6-dichloro groups confer specificity for ALDH2 activation, while the methoxy group in the target compound may favor different targets (e.g., TRPV1 receptors, inferred from capsaicin-like analogs) .

Molecular Weight and Solubility :

  • Higher molecular weight in Agent L1 (434.4 g/mol) correlates with extended substituents, likely reducing aqueous solubility compared to simpler derivatives like the target compound (297.3 g/mol) .

Chemical Stability: The 4-methoxy group in N-(6-aminohexyl)-4-methoxybenzamide contributes to pH-dependent stability, with <20% hydrolysis at pH 6.0 . This property is critical for drug delivery systems.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its ability to interact with various biological targets. Its structure can be described as follows:

  • Chemical Formula : C16H17N1O4
  • Molecular Weight : 299.31 g/mol

This compound functions primarily through the inhibition of specific enzymes and modulation of cellular pathways. The benzodioxole ring enhances hydrophobic interactions with target proteins, while the benzamide group facilitates hydrogen bonding with active site residues. This dual interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipidosis and other pathological conditions .
  • Anticancer Activity : It exhibits potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Cell Line/Target IC50 Value (µM) Mechanism
AntiproliferativeMCF-73.1Inhibition of cell growth
AntiproliferativeA549<5Disruption of critical pathways
Enzyme InhibitionLPLA2Not specifiedCompetitive inhibition
Antioxidant ActivityVariousNot specifiedScavenging reactive oxygen species

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that this compound exhibits potent anticancer properties. In one study, it showed significant growth inhibition in MCF-7 and A549 cell lines with IC50 values below 5 µM, indicating strong potential as an anticancer agent.
  • Enzyme Inhibition : The compound's ability to inhibit LPLA2 has been linked to its potential to mitigate drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition suggests therapeutic applications in conditions where LPLA2 is implicated.
  • Antioxidative Properties : In vitro studies have indicated that the compound possesses antioxidative capabilities, which may contribute to its overall biological activity by reducing oxidative stress within cells .

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